molecular formula C12H21NO4 B2392209 3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid CAS No. 2089257-86-1

3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Cat. No. B2392209
CAS RN: 2089257-86-1
M. Wt: 243.303
InChI Key: SPXZQBLVCSTGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid, also known as CPMA, is a compound that has been studied for its potential use in scientific research. CPMA is a derivative of the amino acid alanine and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (cell death) in cancer cells. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid in lab experiments is that it is a relatively simple compound to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on 3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. One area of research is to further investigate its potential use in the treatment of cancer and neurological disorders. Another area of research is to better understand its mechanism of action, which may lead to the development of more effective therapies. Additionally, research could be conducted to explore the potential use of this compound in other areas of medicine, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a resin-bound amino acid, which is then reacted with other amino acids to form a peptide chain. Solution-phase peptide synthesis involves the use of a solution of amino acids, which are then reacted to form a peptide chain.

Scientific Research Applications

3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid has been studied for its potential use in scientific research, particularly in the field of drug discovery. This compound has been shown to have anticancer properties and has been studied as a potential treatment for cancer. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(7-6-10(14)15)8-9-4-5-9/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXZQBLVCSTGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2089257-86-1
Record name 3-{[(tert-butoxy)carbonyl](cyclopropylmethyl)amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.